molecular formula C11H12N2O B183206 2-ethyl-3-methyl-4(3H)-quinazolinone CAS No. 58718-53-9

2-ethyl-3-methyl-4(3H)-quinazolinone

Cat. No.: B183206
CAS No.: 58718-53-9
M. Wt: 188.23 g/mol
InChI Key: QCKGJLGHIVZYGZ-UHFFFAOYSA-N
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Description

2-ethyl-3-methyl-4(3H)-quinazolinone is a heterocyclic organic compound with the molecular formula C₁₁H₁₂N₂O. It belongs to the quinazolinone family, which is known for its diverse biological activities and significant pharmacological properties . This compound is characterized by a quinazolinone core structure with ethyl and methyl substituents at the 2 and 3 positions, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-3-methyl-4(3H)-quinazolinone typically involves the amidation and cyclization of 2-aminobenzoic acid derivatives. One common method includes the following steps :

    Amidation: 2-aminobenzoic acid derivatives are coupled with the appropriate acid chloride to generate substituted anthranilates.

    Cyclization: The substituted anthranilates undergo cyclization by treatment with acetic anhydride under reflux to afford benzoxazin-4-ones.

    Formation of Quinazolinone: The benzoxazinones are then treated with ammonia solution to yield the quinazolinone derivatives.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. Techniques such as microwave-assisted synthesis, metal-mediated reactions, and phase-transfer catalysis are employed to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-ethyl-3-methyl-4(3H)-quinazolinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinazolinones, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

2-ethyl-3-methyl-4(3H)-quinazolinone has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-ethyl-3-methyl-4(3H)-quinazolinone is unique due to its specific substitution pattern, which imparts distinct biological activities and pharmacological properties. The presence of both ethyl and methyl groups enhances its interaction with molecular targets, making it a valuable compound in drug discovery and development .

Properties

CAS No.

58718-53-9

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

2-ethyl-3-methylquinazolin-4-one

InChI

InChI=1S/C11H12N2O/c1-3-10-12-9-7-5-4-6-8(9)11(14)13(10)2/h4-7H,3H2,1-2H3

InChI Key

QCKGJLGHIVZYGZ-UHFFFAOYSA-N

SMILES

CCC1=NC2=CC=CC=C2C(=O)N1C

Canonical SMILES

CCC1=NC2=CC=CC=C2C(=O)N1C

Key on ui other cas no.

58718-53-9

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of anthranilic acid (13.7 g, 100 mmol), methylamine (2M solution in methanol, 100 mL, 200 mmol), triethylorthopropionate (40 mL, 200 mmol), pTSA (catalytic amount) was heated at 70° C. with stirring for 3 days. The reaction mixture was cooled to room temperature, IN NaOH solution (160 mL) was added and the mixture stirred vigourously. The resulting precipitate was filtered, washed with water and dried under high vacuum to yield the product as a fluffy white solid (13.67 g, 73%). 1H NMR (400 MHz, CDCl3) δ 1.41 (t, 3H, J=7.4 Hz), 2.87 (q, 2H, J=7.4 Hz), 3.64 (s, 3H), 7.44 (t, 1H, J=8.1 Hz), 7.65 (dd, 1H, J=8.8, 0.7 Hz), 7.72 (t, 1H, J=8.4 Hz), 8.27 (dd, 1H, J=9.2, 1.8 Hz); ESI-MS m/z 189.0 (M+1)+.
Quantity
13.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step Two
Yield
73%

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